An In-depth Technical Guide to N-Butylphthalimide (CAS 1515-72-6)
An In-depth Technical Guide to N-Butylphthalimide (CAS 1515-72-6)
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Butylphthalimide, identified by the CAS number 1515-72-6, is an organic compound that serves as a versatile intermediate in a multitude of synthetic applications. Structurally, it consists of a butyl group attached to a phthalimide (B116566) ring system. This guide provides a comprehensive overview of its chemical and physical properties, safety information, synthesis protocols, and known biological activities, offering valuable insights for professionals in research and development.
Chemical and Physical Properties
N-Butylphthalimide is a white to slight yellow solid at room temperature.[1][2] Its key physical and chemical properties are summarized in the table below for easy reference.
| Property | Value | Source(s) |
| Molecular Formula | C₁₂H₁₃NO₂ | |
| Molecular Weight | 203.24 g/mol | |
| Appearance | Solid | [1] |
| Melting Point | 32-36 °C | [3] |
| Boiling Point | 309.90 °C (estimated at 760 mmHg) 120-123 °C (at 5 mmHg) | [3][4] |
| Solubility | Sparingly soluble in water (119.5 mg/L at 25 °C, estimated) | [1][4] |
| logP (o/w) | 2.562 - 3.150 (estimated) | [3][4] |
| Flash Point | >110 °C | [3] |
Safety and Handling
While some sources indicate N-Butylphthalimide is not classified as a hazardous substance, others suggest it can cause serious eye irritation.[5][6] It is imperative to handle this chemical with appropriate personal protective equipment (PPE), including safety glasses and gloves, in a well-ventilated area.
| Hazard Information | Details | Source(s) |
| GHS Pictogram | GHS07 (Exclamation Mark) | |
| Signal Word | Warning | |
| Hazard Statements | H319: Causes serious eye irritation | [6] |
| Precautionary Statements | P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
Experimental Protocols: Synthesis of N-Butylphthalimide
Several methods for the synthesis of N-Butylphthalimide have been reported. Below are summaries of two distinct approaches.
Synthesis from Phthalic Anhydride (B1165640) and n-Butylamine
A straightforward and environmentally friendly method involves the reaction of phthalic anhydride with n-butylamine.[7]
Experimental Protocol:
-
Reaction Setup: Phthalic anhydride and n-butylamine are used as the primary raw materials with water serving as the solvent. A phase transfer catalyst is also employed.
-
Reflux: The mixture is subjected to reflux at a temperature range of 100-160 °C for a duration of 0.5 to 20 hours. This reaction yields a slightly yellow turbid liquid.
-
Cooling and Separation: Post-reaction, the mixture is cooled to a temperature between 55-65 °C. At this stage, the mixture is allowed to stand for layering to occur.
-
Isolation: The resulting slightly yellow oily liquid is separated as the temperature is further reduced to 35-45 °C. This oily liquid is the N-Butylphthalimide product.
-
Purification: The product can be further purified by washing with warm water (35-45 °C) two to three times, followed by cooling to induce curing.[7]
Synthesis of N-Butylphthalimide from Phthalic Anhydride.
Synthesis from Phthalimide and 1-Butene (B85601)
An alternative synthetic route involves a free radical addition reaction between phthalimide and 1-butene.[8]
Experimental Protocol:
-
Reactants: The primary reacting substrates are phthalimide and 1-butene. The molar ratio of phthalimide to 1-butene is maintained between 1:1 and 1:7.
-
Initiation: The reaction is initiated either by an organic or inorganic peroxide initiator or through optical initiation.
-
Reaction Conditions: The reaction is carried out at a temperature ranging from normal room temperature up to 100 °C. The reaction time can vary from 3 to 24 hours.
-
Product Formation: Under these conditions, the free radical addition of phthalimide to 1-butene yields N-Butylphthalimide.
Synthesis via Free Radical Addition.
Biological Activity and Applications
N-Butylphthalimide has garnered attention for its potential biological activities and its utility as a synthetic building block.
Biological Profile
-
Antimicrobial and Antifungal Activity: Studies have indicated that N-Butylphthalimide possesses antimicrobial properties.[9] Notably, it has demonstrated significant biofilm inhibition (96% at 50 μg/mL) against Candida albicans.[9] The four-carbon butyl chain is suggested to provide an optimal hydrophobic character for this biological activity.[9]
-
Enzyme Inhibition: There are reports of N-Butylphthalimide acting as an inhibitor for certain enzymes, which is a promising characteristic for drug design and development.[9]
-
Vasodilator Activity: While research has focused on derivatives, the core structure is related to n-butylphthalide, a compound with known vasodilator effects.[10]
It is important to distinguish N-Butylphthalimide from Dl-3-n-butylphthalide (NBP), a related but distinct compound approved in China for the treatment of ischemic stroke.[11]
Applications in Synthesis and Industry
-
Organic Synthesis Intermediate: N-Butylphthalimide is a key intermediate in various organic syntheses.[2][9][12] It is particularly useful in the Gabriel synthesis for the introduction of primary amino groups.[12]
-
Pharmaceutical and Agrochemical Precursor: It serves as a precursor in the manufacturing of a range of pharmaceuticals, herbicides, and pesticides.[2][12]
-
Polymer Chemistry: The compound is also employed as a building block in polymer chemistry for the creation of specialty materials.[12]
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Industrial Uses: It has been identified for use as a finishing agent and a swelling agent in industrial applications.[6]
Overview of N-Butylphthalimide's Activities and Applications.
Conclusion
N-Butylphthalimide (CAS 1515-72-6) is a chemical compound with significant utility, primarily as an intermediate in organic synthesis for the pharmaceutical, agrochemical, and polymer industries. Its notable antimicrobial and antifungal properties suggest potential for further investigation in drug development. A thorough understanding of its properties, synthesis, and handling is crucial for researchers and scientists working with this versatile molecule.
References
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- 3. N-Butylphthalimide - Safety Data Sheet [chemicalbook.com]
- 4. butylphthalimide, 1515-72-6 [thegoodscentscompany.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. N-Butylphthalimide | C12H13NO2 | CID 73812 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. CN102344405A - Method for preparing N-butylphthalimide - Google Patents [patents.google.com]
- 8. CN103922993A - Method for synthesizing industrial auxiliary N-butylphthalimide - Google Patents [patents.google.com]
- 9. Buy N-Butylphthalimide | 1515-72-6 [smolecule.com]
- 10. Synthesis and biological activity of n-butylphthalide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Dl-3-n-butylphthalide promotes angiogenesis in ischemic stroke mice through upregulating autocrine and paracrine sonic hedgehog - PMC [pmc.ncbi.nlm.nih.gov]
- 12. leapchem.com [leapchem.com]
